Product packaging for 2-(4-Dimethylaminophenyl)furan(Cat. No.:CAS No. 100191-85-3)

2-(4-Dimethylaminophenyl)furan

Cat. No.: B188120
CAS No.: 100191-85-3
M. Wt: 187.24 g/mol
InChI Key: WAYYNBUKWMFGLX-UHFFFAOYSA-N
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Description

2-(4-Dimethylaminophenyl)furan is an aromatic organic compound that integrates a furan heterocycle with a dimethylaminophenyl substituent. This structure is of significant interest in materials science and organic chemistry research, particularly for developing compounds with specialized optical properties . Similar arylated furan derivatives have been investigated as key components in the synthesis of advanced materials, including those with potential for non-linear optical applications . The molecular framework, featuring a donor-π system, makes it a valuable scaffold for constructing more complex chemical architectures. Researchers utilize this compound as a building block in the design and synthesis of novel organic molecules and functional materials. It is supplied as a high-purity material to ensure consistency and reliability in experimental workflows. Handle this product in accordance with all applicable laboratory safety standards. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B188120 2-(4-Dimethylaminophenyl)furan CAS No. 100191-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100191-85-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(furan-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C12H13NO/c1-13(2)11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,1-2H3

InChI Key

WAYYNBUKWMFGLX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CO2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Approaches

Direct Synthesis Pathways for 2-(4-Dimethylaminophenyl)furan

Synthesis of Key Precursors and Intermediates for Furan (B31954) Derivatives

The construction of 2-arylfurans often involves a multi-step process, beginning with the synthesis of key building blocks. This includes the formation of the furan ring itself and the preparation of a suitable 4-dimethylaminophenyl-containing reagent for subsequent coupling.

Strategies for Furan Ring Construction (e.g., Paal-Knorr Synthesis, Diels-Alder Cycloadditions)

The Paal-Knorr furan synthesis is a cornerstone method for the formation of substituted furans, proceeding via the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comuobaghdad.edu.iq This reaction is highly versatile, allowing for the preparation of a wide array of substituted furans. wikipedia.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that subsequently dehydrates to the furan. wikipedia.org Various protic and Lewis acids can be employed as catalysts. alfa-chemistry.com

The Diels-Alder reaction offers another powerful route to furan derivatives, though it typically produces oxanorbornene adducts that may require further transformation. thieme-connect.de The reaction involves the [4+2] cycloaddition of a furan, acting as the diene, with a suitable dienophile. thieme-connect.de The reactivity of the furan in this reaction can be a limiting factor, especially for electron-poor furans like furfural (B47365) derivatives. thieme-connect.de

A comparison of these two fundamental furan synthesis methods is presented below:

FeaturePaal-Knorr SynthesisDiels-Alder Cycloaddition
Precursors 1,4-Dicarbonyl compoundsFuran (diene) and a dienophile
Key Transformation Acid-catalyzed intramolecular cyclization and dehydration[4+2] Cycloaddition
Initial Product Substituted furan7-Oxanorbornene derivative
Versatility High, allows for a wide range of substituents on the furan ringDependent on the reactivity of the furan and dienophile

Introduction of the 4-Dimethylaminophenyl Substituent via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and they are widely employed to introduce aryl substituents onto heterocyclic rings like furan.

The Suzuki-Miyaura coupling is a highly versatile method that involves the reaction of an organoboron compound with an organohalide. fishersci.es For the synthesis of this compound, this could involve the coupling of furan-2-boronic acid with 4-bromo-N,N-dimethylaniline or, conversely, 2-bromofuran (B1272941) with (4-(dimethylamino)phenyl)boronic acid. The reaction is typically catalyzed by a palladium complex in the presence of a base. fishersci.esfujifilm.com A variety of palladium catalysts and bases can be used, and the reaction can often be performed in aqueous media, enhancing its green profile. fishersci.es

The Heck coupling reaction provides another avenue, coupling an alkene with an aryl halide. mdpi.com In the context of furan synthesis, this could involve the reaction of furan (acting as an electron-rich alkene) with a 4-halodimethylaniline derivative. mdpi.com

The Stille coupling utilizes an organotin reagent and an organohalide. This method is known for its tolerance of a wide range of functional groups. evitachem.com

A summary of these coupling reactions for the synthesis of 2-arylfurans is provided in the table below:

Coupling ReactionKey ReactantsCatalyst SystemKey Advantages
Suzuki-Miyaura Organoboronic acid/ester + OrganohalidePalladium catalyst + BaseMild conditions, low toxicity of boron reagents, commercially available starting materials. fishersci.es
Heck Alkene + OrganohalidePalladium catalyst + BaseAtom-economical, avoids pre-functionalization of one component. mdpi.com
Stille Organostannane + OrganohalidePalladium catalystHigh functional group tolerance. evitachem.com

Condensation Reactions for Related Furan-Containing Systems (e.g., Chalcones)

The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones, which are α,β-unsaturated ketones. chemrevlett.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. chemrevlett.com Furan-containing chalcones can be readily synthesized using this methodology. For instance, the reaction of a substituted 3-acetylfuran with an aromatic aldehyde leads to the corresponding furan-chalcone. mdpi.com Specifically, (2E)-3-(4-dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one has been synthesized by the reaction of 3-acetyl-2,5-dimethylfuran (B1664592) and 4-dimethylaminobenzaldehyde in the presence of sodium hydroxide (B78521) in ethanol. mdpi.comscispace.com However, the use of 4-dimethylaminobenzaldehyde can lead to sluggish reactions and lower yields due to the strong electron-donating effect of the dimethylamino group, which reduces the reactivity of the aldehyde. acs.orgacs.org

Functionalization of the Furan Nucleus in Substituted Systems

Electrophilic Aromatic Substitution Reactions on Furan

The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution reactions. savemyexams.com The presence of a substituent on the ring directs the position of the incoming electrophile.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. mychemblog.comorganic-chemistry.orgnumberanalytics.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). mychemblog.com For 2-substituted furans, formylation generally occurs at the C5 position. The electron-donating or withdrawing nature of the substituent at the C2 position can influence the reactivity of the furan ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org For a 2-arylfuran, the electronic properties of the aryl group will modulate the electron density of the furan ring. An electron-donating group on the phenyl ring, such as the dimethylamino group, would be expected to increase the electron density of the furan ring, thereby activating it towards electrophilic substitution.

Reactions with Organometallic Reagents (e.g., Lithium Derivatives)

The synthesis of this compound can be strategically achieved through the coupling of appropriate organolithium intermediates. This approach typically involves the preparation of a lithiated furan species and a lithiated dimethylaminophenyl species, or the reaction of one of these lithium reagents with a suitable halogenated partner.

The formation of the key organolithium precursors is well-documented. (4-(Dimethylamino)phenyl)lithium can be synthesized via a lithium-halogen exchange reaction. rsc.org A general procedure involves treating the corresponding aryl bromide, 4-bromo-N,N-dimethylaniline, with a strong organolithium base such as tert-butyllithium (B1211817) at low temperatures. rsc.org This method efficiently generates the desired aryllithium reagent. rsc.org

Similarly, 2-furyllithium is readily prepared through the direct metallation of furan. intermediateorgchemistry.co.ukcopbela.org Furan undergoes deprotonation at the C2 position when treated with an alkyllithium reagent like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). intermediateorgchemistry.co.ukcopbela.org This reaction is a common method for generating a nucleophilic furan species that can be used in subsequent synthetic steps. intermediateorgchemistry.co.uk

Once formed, these organolithium reagents can be used in cross-coupling reactions to form the target molecule. A plausible synthetic route involves the reaction of 2-furyllithium with a reactive electrophile such as 1-halo-4-(dimethylamino)benzene. Alternatively, (4-(dimethylamino)phenyl)lithium could be reacted with a 2-halofuran, such as 2-bromofuran or 2-iodofuran, to yield this compound. These types of cross-coupling reactions are fundamental in organic synthesis for the creation of biaryl and aryl-heteroaryl linkages.

Organolithium ReagentPrecursorReagentSolventKey ConditionsReference
(4-(Dimethylamino)phenyl)lithium4-Bromo-N,N-dimethylanilinetert-ButyllithiumTHF-78 °C, Inert Atmosphere rsc.org
2-FuryllithiumFurann-ButyllithiumTHF / Ether-40 °C to 0 °C rsc.orgintermediateorgchemistry.co.ukcopbela.org

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including furan derivatives, to reduce environmental impact and enhance safety. semanticscholar.org These approaches focus on the use of renewable feedstocks, eco-friendly solvents, and energy-efficient reaction conditions. semanticscholar.orgscielo.br

A cornerstone of green furan chemistry is the utilization of biomass-derived platform molecules. organic-chemistry.org Chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from carbohydrates, serve as renewable starting materials for a variety of value-added products, including 2,5-diaryl furans. organic-chemistry.orgrsc.org Palladium-catalyzed decarboxylative cross-coupling reactions, for instance, provide an efficient route to 2,5-diaryl furans from furan-2-carboxylic acids (which can be derived from HMF) and aryl halides. organic-chemistry.org This strategy avoids the need for pre-forming stoichiometric organometallic reagents.

Electrosynthesis represents another sustainable approach, often utilizing aqueous organic solvents and avoiding harsh chemical oxidants. nih.gov For example, the galvanostatic conversion of 2,4-diarylfurans into dimeric butenolides has been demonstrated in a sustainable aqueous-organic medium, highlighting the potential of electrochemical methods in furan chemistry. nih.gov

The development of novel catalytic systems is also central to green synthesis. Research has explored the use of unconventional and benign catalysts, such as freshly extracted lemon juice, which has been successfully used as a medium and catalyst for synthesizing furan-conjugated pyrazole (B372694) derivatives. researchgate.net Furthermore, the replacement of traditional volatile organic solvents with water or the use of solvent-free conditions aligns with green chemistry principles. scielo.br Energy efficiency can also be improved by using alternative energy sources, such as microwave irradiation or ECO-UVA light, the latter of which has been used for photocycloaddition reactions of furan derivatives in repurposed plastic vessels. und.edu

Green ApproachPrincipleExample Application in Furan ChemistryReference
Renewable FeedstocksUse of biomass-derived starting materials.Synthesis of 2,5-diaryl furans from 5-hydroxymethylfurfural (HMF) derivatives. organic-chemistry.orgrsc.org
ElectrochemistryAvoiding chemical oxidants/reductants.Anodic oxidation of diarylfurans in sustainable aqueous solvents. nih.gov
Benign CatalystsUse of non-toxic, natural catalysts.Lemon juice mediated synthesis of furan-conjugated pyrazoles. researchgate.net
Sustainable Energy SourcesReducing energy consumption.ECO-UVA light for [2+2] photocycloadditions of furan derivatives. und.edu
Green SolventsReplacing hazardous organic solvents.Multicomponent reactions in water-based microemulsion systems. scielo.br

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of the title compound would be expected to show distinct signals for the protons on the furan (B31954) ring and the dimethylaminophenyl group. The protons on the furan ring would likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating dimethylamino group. The protons on the phenyl ring would also appear in the aromatic region, likely as two distinct doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the dimethylamino group would be expected to appear as a singlet in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon environments within the molecule. Separate signals would be expected for each carbon of the furan ring, the substituted phenyl ring, and the methyl groups of the dimethylamino moiety. The chemical shifts of the carbons in the furan and phenyl rings would be influenced by the electronic effects of the substituents.

Advanced NMR Techniques (e.g., 2D NMR, Deuterium Labeling Studies)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the coupling relationships between adjacent protons, helping to assign the protons on the furan and phenyl rings. HSQC would correlate each proton signal to its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum. Deuterium labeling studies, where a specific proton is replaced by a deuterium atom, could also be employed to confirm signal assignments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy

The IR spectrum of "2-(4-Dimethylaminophenyl)furan" would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings and the methyl groups. Vibrations associated with the C=C bonds of the furan and phenyl rings would also be present in the fingerprint region. The C-N stretching of the dimethylamino group and the C-O-C stretching of the furan ring would also give rise to characteristic absorption bands.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. This technique could be particularly useful for identifying the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C₁₂H₁₃NO, which corresponds to a precise molecular weight of 187.24 g/mol . hxchem.net In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 187.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The structure of this compound contains a dimethylamino group, a phenyl ring, and a furan ring, each influencing the fragmentation pathways.

Key Expected Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation for compounds containing an N,N-dimethylamino group is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This cleavage results in a stable, resonance-stabilized ion at m/z 172.

Cleavage of the Aryl-Furan Bond: The bond connecting the phenyl and furan rings can cleave, leading to two possible charged fragments. If the charge is retained by the dimethylaminophenyl portion, it would generate a fragment ion at m/z 120. Conversely, if the furan portion retains the charge, a furyl cation fragment would be observed at m/z 67.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, typically by losing carbon monoxide (CO, 28 Da) or a formyl radical (•CHO, 29 Da), leading to smaller fragment ions.

These predictable fragmentation patterns are crucial for confirming the identity of the compound in a sample.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula of Fragment Notes
187 Molecular Ion [M]⁺• [C₁₂H₁₃NO]⁺• The intact molecule with one electron removed.
172 [M - CH₃]⁺ [C₁₁H₁₀NO]⁺ Resulting from the loss of a methyl radical from the dimethylamino group.
120 [Dimethylaminophenyl]⁺ [C₈H₁₀N]⁺ Formed by cleavage of the bond between the phenyl and furan rings.

Electronic Absorption Spectroscopy for Ground State Electronic Transitions

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by its distinct donor-π-acceptor (D-π-A) architecture. In this molecule, the N,N-dimethylamino group acts as a potent electron donor (D), while the phenyl and furan rings constitute the conjugated π-system.

The electronic transitions are primarily of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. However, the most significant feature in the absorption spectrum of such D-π-A compounds is the presence of a strong Intramolecular Charge Transfer (ICT) band. nih.govresearchgate.net

Key Electronic Transition Features:

Intramolecular Charge Transfer (ICT): This is the lowest-energy electronic transition, where electron density is significantly shifted from the electron-donating dimethylamino group to the π-system upon photoexcitation. This transition results in a strong absorption band at a relatively long wavelength (λₘₐₓ) in the near-UV or even visible region of the spectrum.

π → π Transitions:* At shorter wavelengths (higher energies), transitions localized within the phenyl and furan aromatic systems are expected. These typically have high molar absorptivity (ε).

Solvatochromism: The position of the ICT absorption band is often sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, occurs because the excited state, having a larger dipole moment due to charge separation, is stabilized to a greater extent by polar solvents than the ground state. This typically leads to a bathochromic (red) shift in the λₘₐₓ as solvent polarity increases.

While specific experimental λₘₐₓ values for this compound are not detailed in the surveyed literature, analogous compounds with a dimethylaminophenyl donor attached to other heterocyclic systems show strong ICT absorption bands in the range of 350-450 nm. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Type of Transition Chromophore Involved Expected Wavelength Region Characteristics
Intramolecular Charge Transfer (ICT) Entire Donor-π System Long Wavelength (Near UV-Vis) Strong absorption; sensitive to solvent polarity.
π → π* Phenyl Ring Short Wavelength (UV) Strong absorption.

Elucidation of Photophysical Properties and Excited State Dynamics

Absorption and Emission Characteristics

The electronic absorption and emission spectra of D-π-A chromophores are governed by transitions between the ground state and the ICT excited state. The energy of these transitions, and thus the position of the spectral bands, is strongly influenced by the electronic nature of the donor, acceptor, and π-bridge components.

The UV-Vis absorption spectrum of a D-π-A molecule like 2-(4-Dimethylaminophenyl)furan is expected to be dominated by a broad absorption band corresponding to the π-π* transition, which possesses significant ICT character. In the case of the thiophene (B33073) analogue DMAT, the absorption spectrum shows a clear dependence on solvent polarity, with the maximum absorption wavelength (λ_abs) shifting to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. rsc.org For instance, the λ_abs of DMAT shifts by approximately 18 nm when moving from the nonpolar solvent cyclohexane (B81311) to the highly polar dimethyl sulfoxide (B87167) (DMSO). rsc.org This shift indicates that the ground state is stabilized by polar solvents, but the excited state is stabilized to an even greater extent.

A similar trend is observed in furan-containing push-pull systems. For example, the compound 2-[2-(4-Dimethylaminophenyl)ethenyl]-5-(2-phenylethenyl)furan , which has a more extended conjugation, shows a significant bathochromic shift of 49 nm in its absorption maximum when the solvent is changed from cyclohexane to acetonitrile. irb.hr

CompoundSolventλabs (nm)
DMAT (Thiophene Analogue) Cyclohexane397
Toluene405
Dichloromethane410
Acetonitrile406
DMSO415
(CH3)2N-DStF (Furan Analogue) Cyclohexane436
Acetonitrile485
Data for DMAT sourced from Sabek et al. (2020). rsc.org Data for (CH3)2N-DStF sourced from Mallozi et al. (2011). irb.hr

Following excitation, the molecule relaxes to an emissive ICT state. The fluorescence spectrum is typically a mirror image of the absorption band and exhibits a much more pronounced sensitivity to solvent polarity. This strong fluorosolvatochromism is a hallmark of D-π-A systems. nih.gov As the solvent polarity increases, the highly polar ICT excited state is significantly stabilized, leading to a large bathochromic shift in the emission wavelength (λ_em).

For the thiophene analogue DMAT, the emission peak shifts dramatically by 162 nm, from 458 nm in nonpolar cyclohexane to 620 nm in polar DMSO. rsc.orgrsc.org This large Stokes shift (the difference between absorption and emission maxima) in polar solvents confirms that the emitting state has a substantial charge transfer character and a larger dipole moment than the ground state. rsc.org The furan (B31954) derivative 2-[2-(4-Dimethylaminophenyl)ethenyl]-5-(2-phenylethenyl)furan also displays a significant emission shift of 105 nm between cyclohexane and acetonitrile. irb.hr

CompoundSolventλem (nm)
DMAT (Thiophene Analogue) Cyclohexane458
Toluene500
Dichloromethane560
Acetonitrile585
DMSO620
(CH3)2N-DStF (Furan Analogue) Cyclohexane480
Acetonitrile585
Data for DMAT sourced from Sabek et al. (2020). rsc.org Data for (CH3)2N-DStF sourced from Mallozi et al. (2011). irb.hr

The fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process, and the fluorescence lifetime (τ_f), the average time the molecule spends in the excited state, are crucial parameters for understanding excited-state dynamics. For many D-π-A molecules, the quantum yield decreases as solvent polarity increases. rsc.org This is often attributed to the stabilization of the ICT state in polar solvents, which can enhance non-radiative decay pathways, such as internal conversion, that compete with fluorescence. rsc.org

The thiophene analogue DMAT follows this trend, with its highest quantum yield (0.69) in nonpolar cyclohexane and its lowest (0.05) in polar DMSO. rsc.org Conversely, its fluorescence lifetime increases with solvent polarity, from 1.86 ns in cyclohexane to 3.19 ns in DMSO. rsc.org This lifetime elongation reflects the stabilization of the ICT excited state in polar environments, which lowers its energy and can slow certain deactivation processes. rsc.org

CompoundSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
DMAT (Thiophene Analogue) Cyclohexane0.691.86
Toluene0.382.50
Dichloromethane0.102.89
Acetonitrile0.052.91
DMSO0.053.19
(CH3)2N-DStF (Furan Analogue) Cyclohexane0.811.4
Acetonitrile0.030.2
Data for DMAT sourced from Sabek et al. (2020). rsc.orgrsc.org Data for (CH3)2N-DStF sourced from Mallozi et al. (2011). irb.hr

Solvatochromic Behavior and Solvent Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon provides deep insight into the nature of solute-solvent interactions and the electronic redistribution upon excitation.

Solvatochromism can be positive (a bathochromic shift with increasing solvent polarity) or negative (a hypsochromic or blue shift). Positive solvatochromism, as seen in both absorption and, more dramatically, in fluorescence, is characteristic of D-π-A compounds where the excited state is more polar than the ground state. researchgate.net The large positive fluorosolvatochromism observed for analogues like DMAT (a 162 nm shift from cyclohexane to DMSO) is a direct consequence of the significant increase in dipole moment upon excitation to the ICT state. rsc.org This indicates strong stabilization of the excited state by polar solvent molecules. Given its D-π-A architecture, this compound is strongly expected to exhibit positive solvatochromism.

To quantify the contributions of different types of solute-solvent interactions, multi-parametric models such as the Kamlet-Taft and Catalán approaches are employed. nih.gov These models correlate a spectral property (like the emission maximum) with empirical solvent parameters representing dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity.

Intramolecular Charge Transfer (ICT) Phenomena in D-π-A Systems

The molecule this compound is a classic example of a Donor-π-Acceptor (D-π-A) system. In this arrangement, the dimethylamino group acts as the electron donor (D), the furan ring serves as the π-conjugated bridge, and the furan ring itself can also be considered part of the extended π-system that facilitates charge transfer to an acceptor moiety if one were present. However, even in its base structure, photoexcitation can induce a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT).

Mechanism and Efficiency of Charge Transfer

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems like this compound, the HOMO is typically localized on the electron-donating dimethylaminophenyl group, while the LUMO is distributed over the π-conjugated furan ring and the rest of the molecule. mdpi.com This spatial separation of the HOMO and LUMO is the basis for the intramolecular charge transfer.

The mechanism of ICT can be influenced by the molecular geometry. For some D-A molecules, a twisted intramolecular charge transfer (TICT) state can form in the excited state, where the donor and acceptor units twist relative to each other. ossila.com This twisting can lead to a more complete charge separation and often results in a red-shifted emission. ossila.com In other cases, a more planar intramolecular charge transfer (PICT) state is formed, particularly if intramolecular interactions like hydrogen bonding help to maintain a planar conformation. ossila.com The efficiency of the ICT process is influenced by the electronic coupling between the donor and the π-system. The presence of a furan moiety as the π-linker has been shown to bring planarity to similar D-π-A molecules, which can facilitate efficient charge transfer. mdpi.com

The efficiency of ICT is also highly dependent on the surrounding environment, particularly the polarity of the solvent. Polar solvents can stabilize the highly polar charge-separated excited state, leading to a more efficient charge transfer process. rsc.org This stabilization is a key factor in the solvatochromic behavior observed in these types of compounds.

Estimation of Dipole Moment Changes Upon Photoexcitation

A significant characteristic of ICT is the substantial increase in the molecule's dipole moment upon excitation from the ground state (μg) to the excited state (μe). This change in dipole moment (Δμ) can be estimated experimentally by studying the solvatochromic behavior of the compound, which is the shift in the absorption and emission spectra in solvents of varying polarity. researchgate.net

The Lippert-Mataga equation is a widely used model to quantify this change. mdpi.comresearchgate.netresearchgate.net It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima, Δν) to the orientation polarizability of the solvent (Δf) and the change in dipole moment:

Δν = (2(Δμ)²) / (hca³) * Δf + constant

where:

h is Planck's constant

c is the speed of light

a is the Onsager cavity radius of the solute molecule

Δμ is the change in dipole moment (μe - μg)

Δf is the orientation polarizability of the solvent, calculated from its dielectric constant (ε) and refractive index (n)

By plotting the Stokes shift against the solvent polarity function for a series of solvents, a linear relationship is often observed. researchgate.net The slope of this plot can be used to calculate the change in dipole moment (Δμ), provided the Onsager radius of the molecule is known. rsc.orgresearchgate.net For similar D-π-A compounds, significant changes in dipole moments upon excitation have been reported, confirming the charge-transfer nature of the excited state. rsc.orgrsc.orgrsc.org

CompoundGround State Dipole Moment (μg) (Debye)Excited State Dipole Moment (μe) (Debye)Change in Dipole Moment (Δμ) (Debye)Method
Dyad 47.5254.9947.47Lippert-Mataga Analysis rsc.org
MOT--6.6Lippert-Mataga Analysis rsc.orgrsc.org
DMAT--9.0Lippert-Mataga Analysis rsc.orgrsc.org

Singlet Oxygen Photosensitization and Generation Efficiency

Photosensitizers are molecules that, upon light absorption, can transfer their absorbed energy to other molecules. kuleuven.be An important application of this property is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, from its ground triplet state (³O₂). nist.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. kuleuven.be

The mechanism typically involves the photosensitizer being excited to its singlet excited state, followed by intersystem crossing to a longer-lived triplet state. rsc.org Energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen then produces singlet oxygen. rsc.org For a molecule to be an efficient photosensitizer for singlet oxygen generation, it should possess a high probability of intersystem crossing to the triplet state and a triplet state energy that is higher than the energy of singlet oxygen (94 kJ/mol). nist.govrsc.org

While D-π-A compounds are primarily known for their ICT properties, some can also act as photosensitizers. Furan derivatives have been investigated for their ability to generate singlet oxygen. ethz.ch The efficiency of singlet oxygen generation can be determined by various methods, including direct detection of the weak near-infrared phosphorescence of singlet oxygen or, more commonly, by indirect methods using chemical traps. nist.govresearchgate.net A common chemical trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, and its consumption can be monitored spectrophotometrically or fluorometrically. researchgate.netnih.gov

Studies on similar furan-containing compounds have shown a range of singlet oxygen quantum yields. For instance, a novel furan-imine substituted zinc phthalocyanine (B1677752) exhibited a photochemical singlet oxygen quantum yield of 0.12. dergipark.org.tr In another study, hydrazone-based boron difluoride complexes demonstrated high singlet oxygen quantum yields up to 0.46. rsc.org

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)SolventReference
Fluorene derivative 1~0.4 ± 0.1- nih.gov
BH10.41 (±0.02)- rsc.org
BH20.46 (±0.02)- rsc.org
Furan-imine zinc (II) phthalocyanine complex (3)0.12DMSO dergipark.org.tr

Table of Compounds

Abbreviation/NameFull Chemical Name
This compoundThis compound
Dyad 4Not specified in source
MOT2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile
DMAT4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile
Fluorene derivative 12-(9,9-didecyl-7-nitrofluoren-2-yl)benzothiazole
BH1Hydrazone-based boron difluoride complex
BH2Hydrazone-based boron difluoride complex
Furan-imine zinc (II) phthalocyanine complex (3)Furan-imine substituted zinc (II) phthalocyanine
DPBF1,3-diphenylisobenzofuran

Chemical Reactivity, Reaction Mechanisms, and Derivative Chemistry

Fundamental Reactivity of the Furan (B31954) Ring in the Substituted Compound

The furan ring is an aromatic heterocycle, but its resonance energy is significantly lower than that of benzene (B151609), making it more susceptible to reactions that involve dearomatization. acs.org Its character can also be viewed as that of a bis(enol ether), which contributes to its diverse reactivity. acs.org

Electrophilic Substitution Reactivity and Regioselectivity

The furan ring is considerably more reactive towards electrophiles than other aromatic heterocycles like thiophene (B33073) and pyrrole, and vastly more so than benzene. numberanalytics.comderpharmachemica.com This heightened reactivity is due to the electron-donating nature of the oxygen atom, which enriches the ring with electron density. numberanalytics.com Electrophilic attack occurs preferentially at the positions adjacent to the heteroatom (C2 and C5).

In 2-(4-dimethylaminophenyl)furan, the C2 position is already substituted. The 4-dimethylaminophenyl group is a powerful electron-donating group, which further activates the furan ring toward electrophilic attack. The primary site for electrophilic substitution is the C5 position, which is the most electron-rich and sterically accessible site. Common electrophilic substitution reactions applicable to the furan ring include nitration and bromination. numberanalytics.com

Oxidation and Reduction Pathways

The furan ring within the compound is susceptible to both oxidation and reduction under specific conditions.

Oxidation: Under the influence of strong oxidizing agents, the furan ring can undergo oxidation to form furan-2,5-diones. evitachem.com Electrochemical oxidation of similar 2,4-diarylfurans has been shown to produce dimeric furan-2(5H)-ones through a mechanism involving furanoxy radicals. researchgate.net Oxidative ring-opening can also be achieved with reagents like peracids, leading to the formation of unsaturated dialdehydes. acs.org

Reduction: The furan ring can be reduced through catalytic hydrogenation. This process typically leads to the corresponding saturated tetrahydrofuran (B95107) derivative, a structural motif found in numerous natural products. acs.org

Ring-Opening Reactions

The stability of the furan ring is compromised under acidic conditions, making it prone to ring-opening reactions. acs.org Hydrolysis in an acidic medium cleaves the furan ring to yield the corresponding 1,4-dicarbonyl compound. acs.org This degradation can proceed via the formation of intermediates like 2,5-dioxo-3-hexenal. umich.edu More specific methods, such as iron(III) chloride catalysis, have been developed for the ring-opening of furans to produce functionalized acyclic structures like 2,5-dicarbonyl-3-ene-phosphates. rsc.org

Reactivity of the 4-Dimethylaminophenyl Moiety

The 4-dimethylaminophenyl group possesses its own distinct reactive sites. The dimethylamino group is a potent activating group for electrophilic aromatic substitution on the phenyl ring, directing incoming electrophiles to the ortho positions (relative to the amino group). evitachem.com However, the furan ring is generally more reactive towards electrophiles than the substituted benzene ring. The nitrogen atom of the dimethylamino group is also nucleophilic and can participate in reactions such as substitution, allowing for further functionalization of the molecule. evitachem.comevitachem.com

Derivatization Strategies for Structural and Electronic Modulation

The dual reactivity of the furan and dimethylaminophenyl moieties allows for a wide range of derivatization strategies aimed at modifying the molecule's structural and electronic properties. One prominent strategy is the synthesis of chalcone (B49325) analogs.

Synthesis of Chalcone Analogs Incorporating the Furan and Dimethylaminophenyl Moieties

Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of various heterocyclic compounds. mdpi.com Analogs incorporating the this compound scaffold can be synthesized through base-catalyzed condensation reactions, most notably the Claisen-Schmidt condensation. nih.govsciforum.net

This reaction typically involves the condensation of a heteroaryl methyl ketone with an appropriate aromatic aldehyde. nih.gov To generate a chalcone containing the core structure of this compound, two primary pathways can be envisioned:

Reaction of 2-acetylfuran (B1664036) with 4-dimethylaminobenzaldehyde: In this approach, 2-acetylfuran is treated with 4-dimethylaminobenzaldehyde in the presence of a base, such as an aqueous or ethanolic solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.comsciforum.net The base deprotonates the α-carbon of the acetylfuran, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone, specifically 1-(furan-2-yl)-3-(4-dimethylaminophenyl)-2-propen-1-one. nih.govsciforum.net

Reaction of 4-dimethylaminoacetophenone with furfural (B47365): Alternatively, the reaction can be performed between 4-dimethylaminoacetophenone and 2-furaldehyde (furfural).

The resulting chalcones, characterized by their α,β-unsaturated carbonyl system, are versatile intermediates for creating more complex heterocyclic systems like pyrimidines and pyrazoles. mdpi.com

Preparation and Reactivity of Metal Complexes and Coordination Compounds

The furan ring and the nitrogen atom of the dimethylamino group in this compound present potential coordination sites for metal ions. Furan derivatives are known to act as ligands in coordination chemistry, forming stable complexes with various transition metals. smolecule.comvulcanchem.comvulcanchem.com The specific compound, 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide, which contains both furan and a substituted phenylamine moiety, has been identified as a ligand in coordination chemistry. vulcanchem.com

While direct studies on the coordination chemistry of this compound are not extensively documented, the behavior of structurally related ligands provides valuable insights. For instance, cyclometalated iridium(III) complexes have been synthesized with 2-phenylfuran (B99556) ligands. acs.org In these complexes, the furan-phenyl moiety acts as a bidentate ligand, coordinating to the metal center through both a carbon atom of the phenyl ring and the oxygen atom of the furan ring. This suggests that this compound could potentially form similar cyclometalated complexes.

Furthermore, Schiff bases derived from furan-2-carboxaldehyde are well-known to form stable complexes with a variety of metal ions, including Fe(II), Co(II), and Ni(II). core.ac.uk In these complexes, the furan oxygen and the imine nitrogen are typically the coordinating atoms. The presence of the electron-donating dimethylamino group in this compound could influence the electron density on the furan oxygen, potentially affecting its coordination properties.

The general approach to synthesizing metal complexes with furan-containing ligands involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govua.es The resulting complexes can be characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, to elucidate the coordination mode of the ligand.

The table below outlines the potential coordination behavior of this compound based on the chemistry of related compounds.

Metal IonPotential Coordination ModeAnticipated Complex StructureSupporting Evidence from Related Compounds
Iridium(III)Bidentate (C, O)Cyclometalated complexSuccessful synthesis of cyclometalated iridium(III) complexes with 2-phenylfuran ligands. acs.org
Iron(II), Cobalt(II), Nickel(II)Monodentate (O or N) or Bidentate (N, O)Coordination complexSchiff bases from furan-2-carboxaldehyde form stable complexes with these metals. core.ac.uk The dimethylamino nitrogen provides an additional potential coordination site.
Various Transition MetalsLigand in coordination polymersPolymeric structureFuran derivatives are known to act as building blocks in the synthesis of coordination polymers. researchgate.net

Mechanistic Investigations of Key Reactions Involving this compound and its Derivatives (e.g., Cycloaddition Mechanisms)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Furans are known to participate as the 4π-electron component (diene) in these reactions. The mechanism of the Diels-Alder reaction is generally considered to be a concerted process, proceeding through a single, cyclic transition state, although stepwise mechanisms involving zwitterionic or diradical intermediates have also been proposed, particularly in cases of highly polarized reactants. wikipedia.orgmdpi.comnih.gov

The reactivity of furans in Diels-Alder reactions is significantly influenced by the electronic nature of their substituents. Electron-donating groups on the furan ring increase the energy of the highest occupied molecular orbital (HOMO), which generally leads to a smaller HOMO-LUMO energy gap with electron-deficient dienophiles and thus accelerates the reaction rate. organic-chemistry.org The 4-dimethylaminophenyl group is a potent electron-donating group, and its presence at the 2-position of the furan ring is expected to make this compound a highly reactive diene in normal-electron-demand Diels-Alder reactions.

Computational studies, particularly using Density Functional Theory (DFT), have proven to be powerful tools for elucidating the mechanisms of cycloaddition reactions involving furans. acs.orgconicet.gov.arkoyauniversity.orgconicet.gov.ar These studies can provide detailed information about the transition state geometries, activation energies, and the concerted or stepwise nature of the reaction pathway. For instance, a DFT study on the cycloaddition of 2-methylfuran (B129897) with a masked o-benzoquinone indicated a polar stepwise mechanism, where the first and rate-determining step is the nucleophilic attack of the furan ring on the dienophile. acs.org

A study on the photodegradation of a related compound, 2-methylfuran-3-(N-p-dimethylaminophenyl)carboxamide, revealed that it has a higher reactivity toward triplet chromophoric dissolved organic matter (³CDOM*) compared to singlet oxygen. ethz.ch This suggests that the dimethylaminophenyl moiety can significantly influence the photochemical reactivity pathways, which may also have implications for its thermal cycloaddition reactions.

The following table summarizes the expected mechanistic features of cycloaddition reactions involving this compound based on established principles and studies of related systems.

Reaction TypeExpected MechanismKey Factors Influencing MechanismSupporting Evidence/Rationale
Diels-Alder with electron-poor dienophilesConcerted, likely asynchronousThe strong electron-donating 4-dimethylaminophenyl group increases the furan's HOMO energy, accelerating the reaction. organic-chemistry.orgGeneral principles of normal-electron-demand Diels-Alder reactions. organic-chemistry.org DFT studies on similar furans often show concerted pathways. koyauniversity.org
Cycloaddition with highly polarized reactantsPotentially stepwise via a zwitterionic intermediateThe high nucleophilicity of the furan and high electrophilicity of the reaction partner could stabilize a charge-separated intermediate.Stepwise mechanisms have been proposed for cycloadditions of some furans with highly electrophilic partners. acs.org
[3+2] CycloadditionConcerted, asynchronousThe nature of the 1,3-dipole and the furan's electronic properties.Computational studies on the [3+2] cycloaddition of aryl nitrile oxides with furanone show a concerted mechanism. bohrium.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules in their ground state. uci.edu This theoretical framework allows for the accurate calculation of various molecular properties by focusing on the electron density.

The first step in a theoretical investigation is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. dergipark.org.tr For flexible molecules like 2-(4-Dimethylaminophenyl)furan, which has multiple rotatable bonds, a conformational analysis is crucial to identify the various low-energy structures, or conformers, that the molecule can adopt. utrgv.edufrontiersin.org This analysis involves systematically or stochastically exploring the potential energy surface to locate energy minima. frontiersin.org The relative energies of these conformers are then calculated to identify the most predominant structures under given conditions. nih.gov For furan-containing compounds, different levels of theory and basis sets, such as B3LYP and RI-MP2, can be employed to accurately predict the conformational preferences of the furanoside ring. nih.gov

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a simplified yet powerful model for understanding chemical reactivity and electronic transitions. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. ajchem-a.com

The spatial distribution of the HOMO and LUMO provides critical information about the molecule's electronic character. acs.org In donor-π-acceptor systems like this compound, the HOMO is typically localized on the electron-donating group (the dimethylaminophenyl moiety), while the LUMO is concentrated on the electron-accepting portion and the π-bridge (the furan (B31954) ring). malayajournal.org This separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comscirp.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. scirp.org Conversely, a larger energy gap implies greater stability. edu.krd

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital

Note: Specific energy values for this compound would require dedicated DFT calculations.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. dergipark.org.trnih.gov These descriptors provide a theoretical framework for understanding how a molecule will behave in a chemical reaction. arxiv.org

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. dergipark.org.tr A higher chemical potential suggests a greater tendency to donate electrons. dergipark.org.tr

Chemical Hardness (η): This measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. dergipark.org.tr Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. edu.krd

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates the molecule's polarizability. dergipark.org.tr

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself and is calculated as χ = -μ. dergipark.org.tr

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). dergipark.org.tr A higher electrophilicity index indicates a better electron acceptor. dergipark.org.tr

Nucleophilicity: While various scales exist, a molecule with a lower electrophilicity index is generally considered a more reactive nucleophile. edu.krd

Table 2: Global Chemical Reactivity Descriptors

Descriptor Formula
Chemical Potential (μ) (EHOMO + ELUMO) / 2
Chemical Hardness (η) (ELUMO - EHOMO) / 2
Global Softness (S) 1 / η
Electronegativity (χ)

Note: The calculation of these descriptors is based on the HOMO and LUMO energies obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. uci.eduworldscientific.com TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and other excited-state properties. worldscientific.com

A key application of TD-DFT is the prediction of a molecule's UV-Vis absorption and fluorescence emission spectra. researchgate.netuit.no By calculating the vertical excitation energies from the optimized ground state geometry, one can predict the maximum absorption wavelength (λmax). researchgate.net Similarly, by optimizing the geometry of the first excited state and calculating the energy difference to the ground state at that geometry, the emission wavelength can be predicted. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and understanding the factors that influence the color and photophysical properties of a molecule. uit.no

For molecules like this compound, which possess a donor-acceptor architecture, the nature of the electronic transitions is of particular interest. TD-DFT calculations can elucidate the character of the excited states, specifically identifying transitions that involve a significant shift of electron density from the donor to the acceptor moiety. acs.orgresearchgate.netresearchgate.net Analysis of the molecular orbitals involved in the excitation, typically the HOMO to LUMO transition, confirms the intramolecular charge transfer (ICT) nature of the excited state. ethz.chnih.gov The extent of this charge transfer can be further quantified by calculating the change in dipole moment between the ground and excited states. acs.org This information is crucial for understanding phenomena such as solvatochromism and the design of materials for optoelectronic applications.

Continuum Solvation Models (e.g., Polarizable Continuum Model - PCM) in Spectroscopic Predictions

The properties of a molecule can be significantly influenced by its environment, particularly in a solution. Continuum solvation models are computational methods designed to account for the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules. The Polarizable Continuum Model (PCM) is a widely used approach that represents the solvent as a continuous dielectric medium.

This model is particularly valuable when used in conjunction with Time-Dependent Density Functional Theory (TD-DFT) to predict spectroscopic properties, such as UV-Vis absorption spectra. researchgate.nettandfonline.com By calculating the electronic transitions of this compound within the simulated solvent environment, a more accurate prediction of its absorption characteristics can be achieved. For instance, studies on analogous compounds like 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile (AMAPB) have shown that DFT and TD-DFT calculations combined with PCM can effectively investigate solvent-dependent spectral properties, yielding results that are in good agreement with experimental data. researchgate.net The model accounts for the stabilization of the ground and excited states by the solvent, which can lead to shifts in the absorption maxima (solvatochromism).

The table below illustrates the conceptual effect of solvent polarity on the predicted maximum absorption wavelength (λmax) for a molecule like this compound, as calculated using a TD-DFT/PCM approach.

Solvent (Phase)Dielectric Constant (ε)Predicted λmax (nm)Type of Shift (Relative to Gas)
Gas Phase1Lower-
n-Hexane (Non-polar)1.88Slightly HigherBathochromic (Red)
Dichloromethane (Polar Aprotic)8.93HigherBathochromic (Red)
Methanol (Polar Protic)32.7HighestBathochromic (Red)

Note: This table is illustrative. Actual values require specific quantum chemical calculations. The bathochromic shift is expected due to the likely charge-transfer character of the lowest energy electronic transition, which is stabilized in more polar solvents.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Inter/Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a representation of localized chemical bonds and lone pairs, closely aligning with the intuitive Lewis structure concept. uni-muenchen.de This method provides profound insights into charge delocalization by examining "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.descienceacademique.com The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy (E(2)). acadpubl.eu A higher E(2) value indicates a stronger interaction and greater charge delocalization.

For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) that is key to its electronic properties. The primary delocalization pathways would involve:

The lone pair (LP) of the nitrogen atom in the dimethylamino group donating electron density to the antibonding (π*) orbitals of the attached phenyl ring.

The π-system of the phenyl ring interacting with the π-system of the furan ring.

The lone pair of the furan's oxygen atom interacting with adjacent antibonding orbitals.

Studies on similar structures, such as 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile, have utilized NBO analysis to discuss delocalization and ICT in terms of these donor-acceptor interactions. researchgate.net

The following table presents a hypothetical NBO analysis for this compound, detailing the most significant donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type & Implication
LP (1) Nπ* (C-C) PhenylHighStrong delocalization from the amino group to the phenyl ring.
π (C=C) Phenylπ* (C=C) FuranModerateConjugative interaction and charge transfer from the phenyl ring to the furan ring.
π (C=C) Furanπ* (C=C) PhenylLow-ModerateConjugative interaction and charge transfer from the furan ring to the phenyl ring.
LP (1) Oπ* (C-C) FuranModerateDelocalization of oxygen's lone pair within the furan ring, contributing to its aromaticity.

Note: This table is based on established principles of NBO analysis on analogous systems. acadpubl.eu LP denotes a lone pair, and π denotes an antibonding pi orbital.*

Molecular Electrostatic Potential (MEP) Mapping for Chemical Activity Visualization

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color-coded scheme to indicate different potential values. researchgate.netsobereva.com

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack. uni-muenchen.dersc.org

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. uni-muenchen.de

Green: Regions of near-zero or neutral potential. researchgate.net

For this compound, the MEP map would visualize the electron-donating effects of the dimethylamino group and the electronegativity of the furan's oxygen atom. The most negative potential (red) is expected to be localized on the furan oxygen atom, making it a primary site for interactions with electrophiles or for hydrogen bonding. The nitrogen atom of the dimethylamino group would also exhibit negative potential, though its electron density is delocalized into the aromatic system. The hydrogen atoms of the furan and phenyl rings would exhibit positive potential (blueish regions), while the carbon framework would be largely neutral (green).

Molecular RegionPredicted MEP ColorPotentialImplied Chemical Activity
Furan Oxygen AtomRedNegativeSite for electrophilic attack, protonation, and H-bond accepting.
Nitrogen AtomOrange/YellowNegativePotential site for electrophilic attack, but less so than oxygen due to delocalization.
Aromatic Ring HydrogensLight BluePositivePotential sites for interaction with nucleophiles.
Carbon FrameworkGreenNeutralLow reactivity towards electrostatic-driven interactions.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in investigating reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction, predict its products, and understand its stereochemical outcome.

While specific mechanistic studies on this compound are not widely documented, computational methods can be applied to explore its reactivity. Furans commonly undergo reactions such as electrophilic aromatic substitution and Diels-Alder [4+2] cycloadditions. mdpi.com

Hypothetical Study: Electrophilic Substitution A computational study could investigate the mechanism of electrophilic substitution (e.g., nitration or halogenation) on the furan ring. The 2-(4-dimethylaminophenyl) substituent would direct the electrophile to the C5 position. DFT calculations could model the reaction pathway, locate the transition state for the formation of the sigma complex (the Wheland intermediate), and calculate the activation energy. Comparing the activation energies for attack at C5 versus other positions would computationally confirm the regioselectivity of the reaction.

Hypothetical Study: Diels-Alder Reaction Furans can act as dienes in [4+2] cycloaddition reactions. DFT simulations could model the reaction of this compound with a dienophile like maleic anhydride. Such studies can determine whether the reaction proceeds via a concerted, synchronous pathway or a stepwise, asynchronous mechanism, potentially involving zwitterionic intermediates, by analyzing the potential energy surface. mdpi.com

The table below outlines how computational results could be interpreted for a hypothetical reaction.

Reaction StudiedComputational FindingInterpretation
Electrophilic SubstitutionLower activation energy for attack at the C5 position of the furan ring.The C5 position is the most kinetically and thermodynamically favored site for electrophilic attack.
Diels-Alder CycloadditionIdentification of a single transition state connecting reactants to the cycloadduct.The reaction proceeds via a concerted mechanism.
Diels-Alder CycloadditionIdentification of a stable zwitterionic intermediate on the reaction path.The reaction proceeds via a stepwise mechanism.

Advanced Applications in Materials Science and Chemical Technologies

Optoelectronic Materials and Devices

Molecules incorporating the 2-(4-Dimethylaminophenyl)furan core are integral to the development of materials for optoelectronic applications. Their inherent donor-π-acceptor (D-π-A) architecture, when an acceptor group is added, facilitates intramolecular charge transfer (ICT), a key process for non-linear optics, light emission, and photovoltaic energy conversion.

Organic materials with significant NLO responses are crucial for applications in photonics and optoelectronics, including optical switching and data storage. The NLO properties of a material are intrinsically linked to its molecular structure, specifically the presence of a polarizable π-conjugated system flanked by electron-donating and electron-accepting groups.

Chalcones, characterized by an α,β-unsaturated carbonyl system, have been identified as promising candidates for NLO applications. mdpi.com The synthesis of chalcone (B49325) derivatives such as (2E)-3-(4-dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one, which contains the this compound moiety, highlights the interest in these structures for materials science. mdpi.com The charge transfer from the dimethylaminophenyl donor group through the furan (B31954) and enone π-system to the carbonyl acceptor group is fundamental to their NLO response. mdpi.comnih.gov

The third-order NLO properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), are key metrics for these materials. Studies on analogous D-π-A structures, such as hydrazone derivatives, provide insight into the performance of chromophores containing the dimethylaminophenyl donor. For instance, the NLO properties of {(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate (DMPM4NBCHM) were measured using the Z-scan technique, revealing significant nonlinear effects. scirp.org The variation in these properties with different wavelengths demonstrates the tunability of the NLO response. scirp.org

Table 1: Third-Order NLO Properties of a Related Hydrazone Derivative (DMPM4NBCHM) This table presents data for a structurally related compound to illustrate the typical NLO properties investigated for D-π-A systems.

Property Value at 488 nm Value at 514.5 nm Unit Source
Nonlinear Refractive Index (n₂) 3.39 x 10⁻¹¹ 7.82 x 10⁻¹² m²/W scirp.org
Nonlinear Absorption (β) 9.53 x 10⁻⁵ 8.62 x 10⁻⁶ m/W scirp.org

These findings underscore that materials based on the this compound scaffold are strong candidates for NLO applications due to their efficient intramolecular charge transfer characteristics. nih.govscirp.org

The strong fluorescence and solvatochromic behavior of compounds containing the this compound unit make them highly suitable for luminescent materials and as emitters in OLEDs.

Fluorescent Dyes: A series of novel solvatochromic dyes has been developed using a 4-dimethylaminophenyl moiety as the electron donor and a furan ring as the π-linker. researchgate.net One such dye, KSD-2, which features a furan linker, demonstrates a good linear correlation between its Stokes shift and the solvent polarity, indicating significant intramolecular charge transfer upon excitation. researchgate.net Another fluorescent dye based on this core structure is 2-[3-Cyano-4-(4-dimethylamino-phenyl)-5,5-dimethyl-5H-furan-2-ylidene]-malononitrile (DCDHF-1). google.com These dyes are examples of D-π-A systems where the furan ring efficiently connects the donor and acceptor groups, leading to tunable, long-wavelength emission. researchgate.net

Dendrimers for OLEDs: Dendrimers, which are highly branched macromolecules, can be used to encapsulate fluorescent cores to create efficient light-emitting materials for OLEDs. acs.orgineosopen.org This architecture helps prevent aggregation-caused quenching and facilitates energy transfer. While not a direct furan derivative, a relevant example involves red-emitting dendrimers built around a core dye containing a 4-dimethylaminophenyl-vinyl donor group, specifically 2-{2-[2-(4-Dimethylaminophenyl)vinyl]-6-methylpyran-4-ylidene}malononitrile. acs.org Phenothiazine dendrons encapsulate this core, harvesting light and efficiently transferring the energy to the emitting core. acs.org Multilayer OLED devices using these dendrimers have demonstrated bright red electroluminescence, with one device achieving a luminance of 490 cd/m² at 254 mA/cm². acs.org This research showcases the utility of the powerful dimethylaminophenyl donor group in creating high-performance emitters for OLEDs. acs.orgnih.gov

In the field of solar energy, metal-free organic dyes with a D-π-A structure are extensively researched as photosensitizers in DSSCs. mdpi.comdyenamo.se These dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor's conduction band. mdpi.com

The this compound structure serves as an excellent foundation for DSSC dyes. The dimethylaniline group acts as a potent electron donor, the furan ring functions as the π-bridge, and an attached cyanoacrylic acid group can serve as both the electron acceptor and the anchoring unit to the semiconductor (e.g., TiO₂) surface. mdpi.com

A study on a series of dyes featuring a furylethynyl spacer found that the derivative with a dimethylamino (Me₂N-) donor group exhibited the best performance. mdpi.com This dye, 2-cyano-3-(5-((4-(dimethylamino)phenyl)ethynyl)furan-2-yl)acrylic acid (LS-361), when used in a DSSC, yielded a power conversion efficiency (η) of 2.88%. mdpi.com This result was in agreement with Density Functional Theory (DFT) calculations which predicted that the dimethylamino group would facilitate more effective charge transfer compared to other donor groups like methoxy (B1213986) (MeO-) or methylthio (MeS-). mdpi.com The use of furan as the π-linker has been shown to be a promising strategy for improving DSSC efficiencies. acs.org

Table 2: Photovoltaic Performance of a DSSC with a this compound-Based Dye (LS-361)

Parameter Value Unit Source
Power Conversion Efficiency (η) 2.88 % mdpi.com
Short-Circuit Current Density (Jsc) 6.57 mA/cm² mdpi.com
Open-Circuit Voltage (Voc) 0.61 V mdpi.com
Fill Factor (ff) 0.72 - mdpi.com

Chemical Sensing and Fluorescent Probe Development

Fluorescent probes are powerful tools for detecting specific analytes, such as metal ions, with high sensitivity and selectivity. rsc.orgmdpi.com The design of these probes often relies on a molecular system that translates a binding event into a measurable change in its photophysical properties. researchgate.net

The fundamental design of a small-molecule fluorescent sensor consists of two key components: a fluorophore, which is the signaling unit, and a receptor, which is the analyte binding site. chemisgroup.usnih.gov The furan ring is an excellent component for such probes, often acting as a π-linker connecting the fluorophore and receptor or as part of the fluorophore itself. chemisgroup.usfrontiersin.org

Key design principles for furan-based fluorescent probes include:

Donor-π-Acceptor (D-π-A) Framework: Similar to optoelectronic materials, many probes are built on a D-π-A structure. The this compound moiety serves as an effective D-π segment. An analyte can interact with the donor, acceptor, or a separate receptor unit, modulating the intramolecular charge transfer (ICT) and thus altering the fluorescence output. mdpi.com

Analyte Recognition Site: The probe must contain a specific binding site (receptor) for the target analyte. For metal ion detection, this site often consists of heteroatoms like nitrogen and oxygen that can chelate the metal ion. researchgate.netchemisgroup.us

Electron-Rich Furan Core: The furan ring is an electron-rich aromatic system. This property makes furan-derived molecules effective at interacting with electron-deficient species, such as various metal ions. chemisgroup.us

Signal Transduction: The binding event at the receptor site must trigger a clear and measurable change in the probe's fluorescence, such as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric). researchgate.netfrontiersin.org

The detection mechanism of a fluorescent probe is based on how the analyte's binding alters the electronic and photophysical pathways within the molecule. Several key mechanisms are often exploited in probes based on furan and related structures.

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor is electronically decoupled from the fluorophore by a short spacer. nih.govmdpi.com In the "off" state, the fluorescence of the fluorophore is quenched because an electron is transferred from the receptor to the excited fluorophore. When the analyte binds to the receptor, it lowers the receptor's orbital energy, which inhibits the PET process. This blockage of the quenching pathway results in a significant increase in fluorescence intensity, creating a "turn-on" sensor. mdpi.comnih.govmdpi.com

Intramolecular Charge Transfer (ICT): ICT occurs in D-π-A systems where the donor and acceptor are conjugated. mdpi.com Upon excitation, an electron moves from the donor to the acceptor, creating a charge-polarized excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the local environment and electronic perturbations. mdpi.com Analyte binding to either the donor or acceptor moiety can enhance or reduce the efficiency of ICT, leading to a shift in the emission color and/or a change in intensity. mdpi.com

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for detecting metal ions. In the free ligand state, the probe may have low fluorescence due to various quenching processes, such as the PET effect or vibrational de-excitation. chemisgroup.us Upon chelation with a metal ion, the molecule's conformation becomes more rigid, which reduces non-radiative decay pathways. This rigidity, combined with the blocking of PET, leads to a significant enhancement in fluorescence quantum yield. chemisgroup.us

These mechanisms allow for the rational design of highly sensitive and selective fluorescent probes where the this compound core can act as a highly effective signaling component.

Electrochemical Sensing Applications

Electrochemical sensors are crucial devices for detecting a wide range of analytes in environmental and biomedical monitoring. researchgate.net The development of these sensors often relies on modifying electrode surfaces with materials that have specific recognition capabilities and can produce a measurable electrical signal upon interaction with a target analyte. researchgate.netmdpi.com

Furan-containing compounds are versatile building blocks in the synthesis of materials for these applications. numberanalytics.com The electronic properties of furan derivatives can be finely tuned, making them suitable for creating sensitive and selective sensors. mdpi.com For instance, the introduction of aryl groups can significantly influence the electronic and, consequently, the electrochemical properties of furan-based systems. mdpi.com

While studies focusing solely on this compound for sensing are not prominent, research on related, more complex structures highlights the potential of its core components. Chalcones, which are α,β-unsaturated ketones, containing both dimethylaminophenyl and furan groups have been identified as materials of interest for electrochemical sensing. jocpr.commdpi.comscispace.com The electrochemical behavior of such compounds, which often involves redox processes, is key to their function in a sensor. mdpi.combeilstein-journals.org The dimethylamino group acts as a strong electron-donating group, which can facilitate electrochemical oxidation and play a role in the sensing mechanism. semanticscholar.org

Table 1: Examples of Furan Derivatives in Material Applications

Compound TypeKey MoietiesApplication AreaReference
Chalcone DerivativeDimethylaminophenyl, FuranElectrochemical Sensing, Langmuir Films mdpi.comscispace.com
Polyfuran (PFu)FuranConductive Polymers numberanalytics.comrsc.org
Furan-based PolyestersFuranBio-based Polymers rsc.org

Role as Intermediates in the Synthesis of Functional Organic Materials

Functional organic materials, such as heat-resistant and conductive polymers, are at the forefront of materials science. The synthesis of these materials often relies on versatile monomeric units that can be polymerized to create macromolecules with desired properties.

Heat-Resistant Polymers: Polymers with high thermal stability are essential for applications in aerospace, electronics, and other high-tech industries. researchgate.net The rigidity and aromaticity of a polymer's backbone are key factors contributing to its heat resistance. researchgate.net While specific data on polymers derived from this compound is scarce, compounds like N-(4-phenylaminophenyl)maleinimide are noted for their use in producing heat-resistant polymers, indicating the utility of amine-functionalized aromatic rings in this field. google.com Poly(p-phenylene)s are another class of polymers known for their high thermal stability. nih.gov The furan ring, as an aromatic heterocycle, can also be incorporated into polymer backbones to enhance thermal properties.

Conductive Polymers: Conductive polymers are organic materials that possess electrical conductivity, a property traditionally associated with metals. nih.gov These materials are of great interest for applications in flexible electronics, sensors, and energy storage. numberanalytics.comsigmaaldrich.com Polyfuran (PFu) is a conductive polymer composed of repeating furan units. numberanalytics.com However, it has been less explored than its counterparts like polypyrrole and polythiophene due to historical difficulties in synthesis and stability. rsc.org

The polymerization of monomers like furan typically proceeds through electrochemical or chemical oxidation. rsc.orgimp.kiev.ua A major challenge in the electropolymerization of furan is the high oxidation potential required, which can lead to overoxidation and degradation of the resulting polymer film. rsc.orgmdpi.com One successful strategy to overcome this involves polymerizing oligofurans (short chains of furan units) instead of the single monomer. This approach lowers the required oxidation potential, leading to the formation of more stable and highly conductive polyfuran films with conductivities on the order of 1 S/cm. rsc.org

Theoretically, a substituted monomer like this compound could serve as a building block for a functional conductive polymer. The dimethylamino group would likely lower the oxidation potential of the monomer, potentially facilitating polymerization and modifying the electronic properties of the resulting polymer. Doping, a process of introducing charge carriers, is essential for achieving high conductivity in these polymers. nih.gov

Surface Functionalization and Interface Science

The ability to control the structure of materials at the molecular level is fundamental to nanotechnology and advanced materials development. Surface functionalization and the creation of ultrathin films are key aspects of this control.

Langmuir Films: Langmuir films are monolayers of molecules formed at a liquid-gas interface, typically air-water. mdpi.com These films are created from amphiphilic molecules, which possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. mdpi.com By compressing these molecules on the surface of a liquid in a device called a Langmuir trough, a highly ordered, two-dimensional film can be formed. mdpi.comrsc.org These Langmuir films can then be transferred onto solid substrates, layer by layer, in a process known as the Langmuir-Blodgett (LB) technique, creating highly organized ultrathin films. mdpi.com

The potential for a molecule to form a Langmuir film depends on its amphiphilic character. While there are no specific studies on Langmuir films of this compound in the search results, related chalcone derivatives that contain both the 4-dimethylaminophenyl and furan moieties have been noted for their potential application in Langmuir films. mdpi.comscispace.com This suggests that the combination of the polar furan ring (specifically the oxygen heteroatom) and the largely nonpolar substituted phenyl ring could impart the necessary amphiphilicity for monolayer formation at an interface. The study of such films provides valuable information on how molecules pack and orient themselves in two dimensions. arxiv.org

The applications for materials structured using Langmuir-Blodgett technology are diverse, including use in gas sensors and electrochemical devices. mdpi.com

Concluding Remarks and Future Research Perspectives

Current Research Gaps and Challenges in 2-(4-Dimethylaminophenyl)furan Studies

A significant challenge in the field is the comprehensive understanding of structure-property relationships. While the effects of donor and acceptor strengths on the optical properties are generally understood, the nuanced influence of the furan (B31954) ring itself, including its substitution patterns, on the photophysical and electronic characteristics is less explored. The stability of the furan core, particularly its sensitivity to acids, strong oxidants, and high temperatures, presents a considerable hurdle for certain synthetic modifications and applications. researchgate.net This instability can limit the use of classical C-H functionalization methods that often require harsh conditions. researchgate.net

Furthermore, there is a lack of extensive research on the solid-state properties of this compound derivatives. While solution-phase studies are common, understanding and controlling aggregation-induced emission (AIE) or quenching in the solid state is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net The translation of promising solution-based properties to functional solid-state devices remains a key challenge.

Emerging Synthetic Strategies and Advanced Derivatization Techniques

Recent advancements in synthetic organic chemistry offer promising solutions to overcome some of the existing challenges. Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are enabling more efficient and regioselective functionalization of furan rings under milder conditions. d-nb.info Palladium-catalyzed reactions, such as the Sonogashira mdpi.com and Heck couplings, organic-chemistry.org have been instrumental in the synthesis of 2-arylfurans and their derivatives. organic-chemistry.org One-pot cascade reactions are also emerging as a powerful tool for constructing complex 2-arylbenzofuran systems efficiently. acs.org

The direct C-H functionalization of furan cores is a rapidly developing area that holds immense potential. researchgate.netd-nb.info These methods avoid the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. d-nb.info The development of new catalytic systems that can selectively activate specific C-H bonds on the furan ring will be pivotal. acs.org Additionally, derivatization techniques focusing on modifying the donor (dimethylamino) or attaching different acceptor groups can be used to fine-tune the electronic and optical properties of the molecule. mdpi.com

StrategyDescriptionKey Advantages
Palladium-Catalyzed Cross-Coupling Reactions like Sonogashira, Suzuki, and Heck to form C-C bonds with the furan ring. mdpi.comorganic-chemistry.orgorganic-chemistry.orgHigh efficiency, good functional group tolerance, and regioselectivity. organic-chemistry.orgacs.org
One-Pot Cascade Reactions Multiple reaction steps are carried out in a single reaction vessel. acs.orgIncreased efficiency, reduced waste, and simplified purification. acs.org
Direct C-H Functionalization Direct activation and substitution of C-H bonds on the furan ring. researchgate.netd-nb.infoAtom and step economy, avoids pre-functionalization. d-nb.info
Donor/Acceptor Modification Chemical alteration of the dimethylamino group or introduction of new electron-accepting moieties. mdpi.comFine-tuning of photophysical and electronic properties. mdpi.com

Potential for Rational Design of Novel Functional Materials

The D-π-A structure of this compound makes it an excellent scaffold for the rational design of new functional materials. By systematically modifying the donor, π-bridge, and acceptor components, materials with tailored properties for specific applications can be created. mdpi.comresearchgate.net For instance, extending the π-conjugation or introducing stronger donor/acceptor groups can shift the absorption and emission wavelengths, which is critical for applications in bioimaging and sensors. mdpi.com

The design of furan-based materials for organic electronics is a particularly promising area. ntu.edu.sg Furan is a bio-based building block, which aligns with the growing demand for sustainable materials. scribd.com The rational design of furan-containing polymers and small molecules could lead to new generations of biodegradable and efficient organic solar cells, transistors, and OLEDs. ntu.edu.sgnih.gov The key is to establish clear design principles that link molecular structure to device performance. This can be achieved by creating libraries of compounds and systematically studying their properties. nih.gov

Interdisciplinary Research Opportunities in Advanced Spectroscopy and Computational Modeling

A synergistic approach combining advanced spectroscopic techniques and computational modeling is essential for a deeper understanding and accelerated development of this compound-based materials. Time-resolved spectroscopy can unravel the dynamics of excited states, providing insights into processes like intramolecular charge transfer (ICT), which are fundamental to the functionality of these chromophores. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a powerful tool for predicting the electronic and optical properties of molecules before their synthesis. researchgate.netresearchgate.netnih.gov These methods can calculate key parameters such as HOMO-LUMO energy gaps, absorption spectra, and charge transfer characteristics, guiding the rational design of new molecules with desired properties. researchgate.netresearchgate.netiist.ac.in The collaboration between synthetic chemists, spectroscopists, and computational chemists is crucial for creating a feedback loop where theoretical predictions guide experimental work, and experimental results validate and refine theoretical models. hokudai.ac.jpnih.gov This interdisciplinary approach will undoubtedly accelerate the discovery and optimization of novel functional materials based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.